molecular formula C25H20N2O4S2 B12150255 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12150255
M. Wt: 476.6 g/mol
InChI Key: UZQNLSRBZYNHID-UHFFFAOYSA-N
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Description

Introduction to (4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Structural Overview and IUPAC Nomenclature

The IUPAC name systematically describes the compound’s architecture:

  • Pyrrolidine-2,3-dione core : A five-membered nitrogenous ring with ketone groups at positions 2 and 3.
  • 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl) : A benzothiazole substituent at position 1 of the pyrrolidine, featuring methyl groups at the 4- and 6-positions of its benzene ring.
  • 4-[Hydroxy(thiophen-2-yl)methylidene] : A conjugated enol system at position 4, where a hydroxylated thiophen-2-ylmethylidene group introduces planar rigidity.
  • 5-(4-Methoxyphenyl) : A para-methoxyphenyl ring at position 5, providing hydrophobic bulk and potential for π-π interactions.

The stereoelectronic profile arises from the interplay of electron-withdrawing (diketone, benzothiazole) and electron-donating (methoxy, thiophene) groups. X-ray crystallography of analogous compounds confirms a distorted envelope conformation for the pyrrolidine ring, with the benzothiazole and methoxyphenyl groups occupying pseudo-axial positions.

Historical Context of Pyrrolidine-2,3-dione Derivatives in Medicinal Chemistry

Pyrrolidine-2,3-diones have evolved from synthetic curiosities to privileged scaffolds in drug discovery. Early work focused on their reactivity as dienophiles in Diels-Alder reactions, but the discovery of natural products like the migrastatins (macrocyclic pyrrolidinones with antitumor activity) spurred pharmacological interest. Modern derivatives exploit the diketone’s ability to:

  • Chelate metal ions in enzyme active sites
  • Participate in hydrogen-bonding networks
  • Stabilize transition states through conjugation

The introduction of aryl substituents at positions 1 and 5, as seen in the target compound, enhances binding to hydrophobic protein pockets while maintaining metabolic stability. Recent advances include the development of 4-alkylidenepyrrolidine-2,3-diones as irreversible inhibitors of cysteine proteases through Michael addition mechanisms.

Significance of Benzothiazole and Thiophene Moieties in Bioactive Compounds

Benzothiazole Contributions

The 4,6-dimethyl-1,3-benzothiazol-2-yl group confers:

  • Enhanced membrane permeability via lipophilic aromatic stacking
  • DNA intercalation potential through planar fused-ring geometry
  • Tyrosine kinase modulation by mimicking ATP’s adenine motif

Clinical benzothiazoles like Frentizole (immunosuppressant) and Dimazole (antifungal) validate this moiety’s versatility. Structure-activity relationship (SAR) studies show that dimethylation at the 4- and 6-positions optimizes steric complementarity with hydrophobic enzyme subsites while avoiding P-glycoprotein-mediated efflux.

Thiophene Interactions

The hydroxy(thiophen-2-yl)methylidene substituent contributes:

  • Redox activity via the sulfur atom’s lone pairs
  • Conformational constraint from the rigidified enol-thiophene system
  • GPCR modulation through bioisosteric replacement of phenolic groups

Thiophene-containing drugs like Ticagrelor (antiplatelet) and Sertaconazole (antifungal) demonstrate this heterocycle’s clinical utility. Quantum mechanical calculations reveal that the thiophene’s electron-rich nature facilitates charge-transfer interactions with aromatic residues in target proteins.

Structural Feature Pharmacological Role Example Drugs
Benzothiazole Kinase inhibition, DNA interaction Frentizole, Dimazole
Thiophene GPCR modulation, redox cycling Ticagrelor, Sertaconazole

Properties

Molecular Formula

C25H20N2O4S2

Molecular Weight

476.6 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O4S2/c1-13-11-14(2)20-18(12-13)33-25(26-20)27-21(15-6-8-16(31-3)9-7-15)19(23(29)24(27)30)22(28)17-5-4-10-32-17/h4-12,21,29H,1-3H3

InChI Key

UZQNLSRBZYNHID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

The synthesis of this compound often employs a three-component condensation reaction involving:

  • 4,6-Dimethyl-1,3-benzothiazol-2-amine (benzothiazole precursor)

  • 5-(4-Methoxyphenyl)pyrrolidine-2,3-dione (pyrrolidine core)

  • Thiophene-2-carbaldehyde (thiophene component)

Reaction Mechanism :
The benzothiazole moiety reacts with the pyrrolidine core via nucleophilic substitution, while the thiophene aldehyde undergoes a Claisen-Schmidt condensation to form the hydroxy(methylidene) bridge. The reaction is typically catalyzed by sodium acetate or p-toluenesulfonic acid under reflux in ethanol or acetonitrile .

Key Steps :

StepReaction TypeReagents/ConditionsOutcome
1CondensationThiophene-2-carbaldehyde, pyrrolidine-2,3-dione, NaOH/EtOH, refluxFormation of methylidene intermediate
2CyclizationBenzothiazole precursor, triethylamine, acetoneCoupling with pyrrolidine core
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)Isolation of final product

Yield : Reported yields range from 60–75% depending on catalyst efficiency and solvent polarity .

Claisen-Schmidt Condensation with L-Proline-Based Deep Eutectic Solvent (DES)

This method leverages green chemistry principles to enhance reaction efficiency.

Procedure :

  • Thiophene-2-carbaldehyde reacts with 5-(4-methoxyphenyl)pyrrolidine-2,3-dione in a L-proline/urea DES solvent system.

  • The reaction proceeds at 80°C for 4–6 hours under mild acidic conditions (pH 4–5).

  • The product is precipitated using cold water and purified via recrystallization .

Advantages :

  • High stereoselectivity (E-configuration favored due to steric hindrance).

  • Reduced solvent usage (DES replaces traditional polar aprotic solvents).

Optimized Conditions :

ParameterValue
CatalystL-Proline (10 mol%)
SolventL-Proline/urea (1:2 molar ratio)
Temperature80°C
Yield78%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields.

Protocol :

  • Mixing : Thiophene-2-carbaldehyde, pyrrolidine core, and p-toluenesulfonic acid in a sealed vial.

  • Microwave Conditions : 150°C , 30 minutes , 200 W .

  • Workup : Neutralization with NaHCO₃ , extraction with EtOAc , and chromatography.

Comparative Data :

MethodTime (h)Yield (%)Purity (%)
Conventional6–86595
Microwave0.57298

Hydrazone Intermediate Route

This method involves forming a hydrazone intermediate, which is then cyclized.

Steps :

  • Hydrazone Formation : React 5-(4-methoxyphenyl)pyrrolidine-2,3-dione with hydrazine hydrate in ethanol to form a hydrazone intermediate .

  • Condensation : Treat the intermediate with thiophene-2-carbaldehyde and the benzothiazole precursor under reflux in DMF .

  • Cyclization : Achieved via acid catalysis (e.g., HCl) to form the final pyrrolidine ring .

Critical Factors :

  • Acid Strength : Strong acids (HCl) favor cyclization over side reactions.

  • Temperature : Optimal at 100–120°C to prevent decomposition .

Solid-Phase Synthesis

This method is less common but offers advantages in purity control .

Procedure :

  • Resin Loading : Attach the pyrrolidine core to a Wang resin via a benzyl ester linker .

  • Condensation : Perform sequential reactions with thiophene aldehyde and benzothiazole precursor under microwave irradiation .

  • Cleavage : Release the product using trifluoroacetic acid (TFA) .

Limitations :

  • Low Loading Efficiency on resin surfaces.

  • Complex Workup steps for product isolation .

Analytical Characterization

Post-synthesis characterization is vital to confirm structure and purity.

Techniques :

MethodKey DataSource
¹H NMR δ 8.07 ppm (vinylic H, E-config)
IR 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
HRMS m/z 524.152 (C₂₉H₂₄N₄O₄S, [M+H]⁺)

Challenges and Solutions

ChallengeSolution
Low Yield Optimize catalyst loading (e.g., 15% p-TSA vs. 10%)
Stereocontrol Use DES solvent to stabilize E-configuration
Side Reactions Reduce reaction time (microwave vs. conventional)

Comparative Synthesis Routes

MethodCatalystSolventTimeYieldPurity
ConventionalNaOH/EtOHEtOH6–8 h65%95%
DESL-ProlineL-Proline/urea4–6 h78%98%
Microwavep-TSAEtOAc0.5 h72%98%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly for its potential to interact with specific biological targets.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its structure features a pyrrolidine core along with various functional groups that enhance its reactivity and selectivity in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, as well as its mechanism of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

ComponentDescription
Core Structure Pyrrolidine ring
Functional Groups Benzothiazole moiety, hydroxy(thiophen-2-yl)methylidene group, methoxyphenyl group
Molecular Formula C₁₈H₁₈N₂O₃S
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds with benzothiazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole demonstrate potent activity against various bacterial strains. The compound may follow this trend due to the structural similarities that allow for effective interaction with microbial targets.

  • Mechanism of Action : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Studies : In a study evaluating similar benzothiazole derivatives, compounds showed MIC values ranging from 4 to 16 μg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The potential antitumor effects of this compound are also noteworthy. Research on related structures has indicated that they can inhibit cell proliferation across various cancer cell lines.

  • Cell Proliferation Inhibition : Compounds similar to this one have been reported to stop the proliferation of cancer cells effectively in both 2D and 3D culture systems.
    • Example Findings : Compounds demonstrated IC50 values as low as 6.26 μM against lung cancer cell lines .
  • Mechanism of Action : The antitumor activity may involve binding to DNA and disrupting replication processes or inducing apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Benzothiazole Moiety Enhances antimicrobial and antitumor activity due to electron-withdrawing properties
Hydroxy Group Increases solubility and potential for hydrogen bonding with biological targets
Methoxyphenyl Group Modulates lipophilicity and can enhance cellular uptake

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and stereochemistry. For example, the (4E)-configuration is confirmed by coupling constants (J = 12–14 Hz) between pyrrolidine C4 and thiophene protons .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments matching theoretical values .

What potential pharmacological activities are predicted for this compound?

Basic
Structural analogs exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC50 ~2–5 µM) via π-π stacking with the benzothiazole ring .
  • Anticancer effects : Apoptosis induction in HeLa cells (IC50 ~10–20 µM) through ROS generation .
  • Antimicrobial properties : Disruption of bacterial cell membranes (MIC ~8–16 µg/mL against S. aureus) .
    Note: Empirical validation via in vitro assays is required .

How can reaction conditions be optimized to improve synthesis yields?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance Knoevenagel condensation yields (70% → 85%) by stabilizing intermediates .
  • Temperature control : Maintaining 60–70°C during cycloaddition minimizes side-product formation (e.g., dimerization) .
  • Catalyst optimization : Lewis acids (e.g., ZnCl2) accelerate benzothiazole formation, reducing reaction time from 12h to 6h .

How should researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • Dynamic NMR : Resolve tautomerism or conformational isomers (e.g., keto-enol equilibria) by variable-temperature NMR .
  • 2D-COSY and HSQC : Assign overlapping proton signals (e.g., thiophene vs. pyrrolidine protons) .
  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable .

What experimental designs are recommended for evaluating biological activity?

Q. Advanced

  • In vitro assays :
    • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
    • Enzyme inhibition : Use fluorogenic substrates (e.g., DCFH-DA for ROS) to quantify COX-2 or kinase inhibition .
  • In silico screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or NF-κB .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Advanced

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to enzymes like DNA gyrase .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
  • Site-directed mutagenesis : Identify critical residues in target proteins (e.g., Thr790 in EGFR) via plasmid transfection .

What strategies assess the compound’s stability under varying storage conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λmax ~280 nm) .
  • Oxidative stress : Treat with H2O2 (3% v/v) and analyze oxidation products via LC-MS .

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